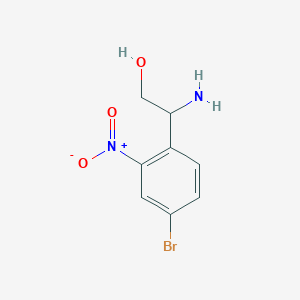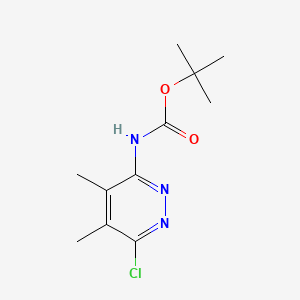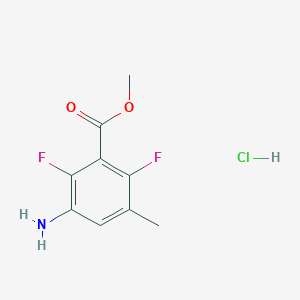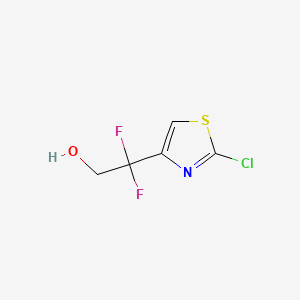![molecular formula C6H6N4 B15304727 7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
7H-pyrrolo[2,3-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrrolo[2,3-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach includes the use of cyclopentylamine and diisopropylethylamine in ethyl acetate at room temperature .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. For instance, the dehydration condensation reaction of 4-phenoxy benzaldehyde with malononitrile yields 2-cyano-3-(4-phenoxy)phenyl acrylonitrile, which is further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, and cyclic amines to form substituted derivatives.
Oxidation Reactions: Oxidation using reagents like oxone in dimethylformamide at room temperature.
Reduction Reactions: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Common Reagents and Conditions:
Substitution: Catalytic hydrochloric acid, different amines.
Oxidation: Oxone, dimethylformamide.
Reduction: Sodium borohydride, ethanol.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
7H-pyrrolo[2,3-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for developing kinase inhibitors and other bioactive molecules.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anti-tubercular agent and in cancer therapy due to its ability to inhibit specific kinases
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. For example, it acts as an inhibitor of p21-activated kinase 4 by binding to the hinge region and β-sheets of the enzyme, thereby preventing its activity . This inhibition leads to the disruption of cellular signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
- 4-aminopyrrolo[2,3-d]pyrimidine
- 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Comparison: 7H-pyrrolo[2,3-d]pyrimidin-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct inhibitory effects on kinases and other enzymes, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C6H6N4 |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
7H-pyrrolo[2,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,7H2,(H,8,9,10) |
InChI-Schlüssel |
LHTMTQUXKMJECX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=CN=CN=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)




